2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Compounds in this family are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)acetamide typically involves the condensation of a quinazolinone derivative with a pyridine-containing acetamide. Common synthetic routes may include:
Condensation Reaction: Reacting 4-oxoquinazoline with 2-pyridineacetamide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include:
Catalyst Optimization: Using specific catalysts to enhance reaction efficiency.
Purification Techniques: Employing crystallization, chromatography, or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the quinazolinone or pyridine rings.
Substitution: Nucleophilic or electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)acetamide would involve its interaction with specific molecular targets. For example:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone structures.
Pyridine Derivatives: Compounds containing pyridine rings.
Uniqueness
2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)acetamide is unique due to the combination of quinazolinone and pyridine moieties, which may confer distinct biological activities and chemical properties compared to other compounds.
Properties
Molecular Formula |
C15H12N4O2 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C15H12N4O2/c20-14(18-13-7-3-4-8-16-13)9-19-10-17-12-6-2-1-5-11(12)15(19)21/h1-8,10H,9H2,(H,16,18,20) |
InChI Key |
ZAQOBYKHVNYECS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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